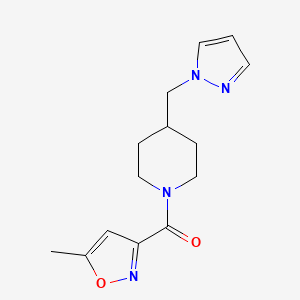
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a novel synthetic derivative that integrates a pyrazole and isoxazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl) derivatives have shown efficacy against various cancer cell lines, including breast and lung cancer. A study highlighted that modifications to the pyrazole structure can enhance its antiproliferative effects, with some derivatives achieving over 80% inhibition in cell growth assays at low concentrations .
| Cancer Type | Cell Line | Inhibition (%) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 80 | |
| Lung Cancer | A549 | 75 | |
| Colorectal Cancer | HCT116 | 70 |
Anti-inflammatory Activity
The pyrazole nucleus is recognized for its anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% , making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
Compounds with piperidine and pyrazole functionalities have been evaluated for antimicrobial activity against various pathogens. Notably, one study reported that derivatives demonstrated significant activity against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Cytokine Production : It affects the signaling pathways that lead to inflammation, thereby reducing cytokine levels.
- Interference with Bacterial Cell Wall Synthesis : The presence of the piperidine ring enhances the compound's ability to penetrate bacterial membranes.
Case Studies
Several case studies have highlighted the efficacy of pyrazole-containing compounds in clinical settings:
- Breast Cancer Treatment Study :
- Anti-inflammatory Drug Development :
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11-9-13(16-20-11)14(19)17-7-3-12(4-8-17)10-18-6-2-5-15-18/h2,5-6,9,12H,3-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPWEAWNWNAULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














